methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Description
Methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a pyrazole-based ester featuring a halogenated phenoxymethyl substituent. Its molecular formula is C₁₂H₁₀BrClN₂O₃, with a calculated molecular weight of 345.57 g/mol. The compound’s structure includes a pyrazole ring substituted at the 1-position with a (2-bromo-4-chlorophenoxy)methyl group and a methyl ester at the 3-position.
Properties
IUPAC Name |
methyl 1-[(2-bromo-4-chlorophenoxy)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O3/c1-18-12(17)10-4-5-16(15-10)7-19-11-3-2-8(14)6-9(11)13/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMITWIBOXHKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the bromo-chlorophenoxy group: This step involves the nucleophilic substitution reaction where the pyrazole ring is reacted with 2-bromo-4-chlorophenol in the presence of a suitable base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects
- Halogenated Groups: The target compound’s 2-bromo-4-chlorophenoxy group contributes to electron-withdrawing effects and moderate steric hindrance. Compared to the iodine-substituted analog (MW 482.95 g/mol, ), bromine and chlorine offer lower molecular weight and reduced lipophilicity.
- Sulfonamide and Sulfonyl Groups : Compounds with sulfamoyl or methylsulfonyl substituents (e.g., ) exhibit enhanced solubility in polar solvents due to these hydrophilic groups. This contrasts with the target compound’s halogens, which favor lipid environments.
- Amino and Formyl Groups: Derivatives with amino linkages () or formyl groups () enable further functionalization, a feature absent in the target compound.
Biological Activity
Methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring and a phenoxy group substituted with bromine and chlorine, which contributes to its unique chemical properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be visualized as follows:
This structure includes:
- A pyrazole ring , which is known for its diverse biological activities.
- A bromo and chloro-substituted phenoxy group , enhancing lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents on the phenoxy group may enhance binding affinity and specificity towards these targets, influencing various signaling pathways involved in disease processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | TBD | |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 |
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways.
Antimicrobial Activity
The presence of halogen substituents has been linked to enhanced antimicrobial activity. Compounds similar to this compound have demonstrated effectiveness against bacterial strains, indicating potential for development as antimicrobial agents.
Case Studies
Several case studies have explored the biological effects of pyrazole derivatives:
- Antitumor Activity : A study evaluated the efficacy of pyrazole derivatives against MCF7 breast cancer cells, revealing significant growth inhibition at concentrations lower than those required for standard chemotherapeutics.
- Inhibition of Kinases : Research indicated that pyrazole derivatives could inhibit key kinases involved in cancer progression, such as Aurora-A kinase, demonstrating their potential as targeted cancer therapies.
Q & A
Basic: What are the key synthetic steps for methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves:
- Pyrazole ring formation via cyclization of hydrazines with β-keto esters or analogous precursors.
- Substitution reactions to introduce the (2-bromo-4-chlorophenoxy)methyl group at the pyrazole N1 position.
- Esterification to finalize the carboxylate moiety.
Optimization Strategies:
- Temperature Control: Maintain 60–80°C during substitution to balance reactivity and side-product formation .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for nucleophilic substitution efficiency .
- Catalysts: Triethylamine or other bases enhance reaction rates by deprotonating intermediates .
Basic: Which spectroscopic techniques confirm the compound’s structure, and what key peaks are diagnostic?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy:
- Ester C=O stretch at ~1720 cm⁻¹ and C-O-C stretch at ~1250 cm⁻¹ .
Advanced: How do the bromo and chloro substituents influence reactivity and biological activity compared to analogues?
Answer:
- Reactivity:
- Bromo’s larger atomic radius increases steric hindrance, slowing nucleophilic attacks compared to chloro analogues .
- Chloro enhances electron-withdrawing effects, polarizing the phenoxy group for stronger hydrogen bonding .
- Biological Activity:
Advanced: What crystallographic methods resolve challenges in structural determination (e.g., twinning, low-resolution data)?
Answer:
- SHELX Suite:
- Mercury CSD:
- Visualize packing motifs and voids to validate hydrogen-bonding networks .
Advanced: How can discrepancies in biological assay data (e.g., IC₅₀ variability) be systematically addressed?
Answer:
- Assay Design:
- Data Analysis:
- Apply Hill slope models to distinguish allosteric vs. competitive inhibition mechanisms .
Basic: What solubility and stability profiles are critical for experimental design?
Answer:
- Solubility:
- Stability:
Advanced: What computational methods predict target interactions, and how are they validated experimentally?
Answer:
- Docking Studies (AutoDock Vina):
- Validation:
Basic: What purification techniques ensure high purity, and how is purity quantified?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
